molecular formula C21H21N3O4S B2742074 N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893987-27-4

N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2742074
CAS RN: 893987-27-4
M. Wt: 411.48
InChI Key: BCRXNHRUCSNBLW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, also known as DMPPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPSA belongs to the class of pyridazine derivatives and has shown promising results in various biological studies.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Cytotoxicity: A study on polymethoxylated-pyrazoline benzene sulfonamides, which share structural motifs with the compound of interest, explored their synthesis, cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. Notably, certain derivatives demonstrated selective cytotoxicity and significant enzyme inhibition, suggesting potential in cancer therapy and enzyme-related disorders (Kucukoglu et al., 2016).

Antitumor and Analgesic Activities

  • Computational and Pharmacological Evaluation: Research involving 1,3,4-oxadiazole and pyrazole derivatives, which are structurally analogous to the compound , assessed their toxicity, tumor inhibition, and analgesic properties. This study highlights the compound's potential in addressing pain management and cancer treatment, underscoring the importance of structural features in pharmacological activities (Faheem, 2018).

Antimicrobial and Enzyme Inhibition

  • Antimicrobial Activity and Enzyme Inhibition: The development of bidentate metal complexes using a sulfanilamide-derived antibiotic fragment showcased innovative approaches to enhancing antimicrobial properties. This research demonstrates how chemical modifications can lead to compounds with potential applications in combating resistant microbial strains (Miller et al., 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-15-6-4-5-14(11-15)17-8-10-21(24-23-17)29-13-20(25)22-18-12-16(27-2)7-9-19(18)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRXNHRUCSNBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

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